N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide
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Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of action
Benzothiazole derivatives are generally known to interact with their targets, leading to inhibition of the target’s activity .
Biochemical pathways
Benzothiazole derivatives are known to affect the pathways of their targets, leading to their anti-tubercular activity .
Result of action
Benzothiazole derivatives are known to have anti-tubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: The final step involves the coupling of the nitrated benzothiazole derivative with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be emphasized to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted phenyl ring.
Oxidation: The methyl group on the benzothiazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products
Reduction: N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-[4-(6-carboxy-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide.
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide
- N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide
Uniqueness
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is unique due to the presence of both a nitro group and a benzamide moiety, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties due to the synergistic effects of these functional groups.
This compound’s unique structure and diverse reactivity make it a valuable subject for further research in various scientific fields.
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-13-6-11-17-19(12-13)28-21(23-17)14-7-9-15(10-8-14)22-20(25)16-4-2-3-5-18(16)24(26)27/h2-12H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWLEIWLTJIRQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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